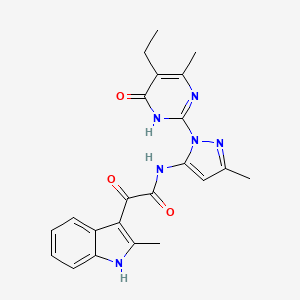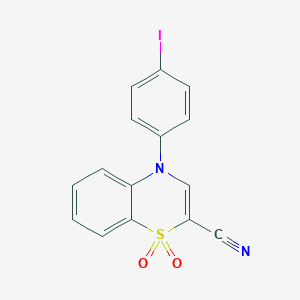
3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-1-((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15FN4O3 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Quinazoline derivatives have been studied for their antimicrobial and antifungal properties. For instance, derivatives similar to the compound have been synthesized and evaluated for their ability to lower antimicrobial minimum inhibitory concentrations (MICs) in gyrase resistance mutants of Escherichia coli, illustrating their potential in combating antibiotic resistance. The design of these molecules is guided by their interactions with DNA gyrase, a critical enzyme for bacterial DNA replication, suggesting their utility in developing new antimicrobials (German et al., 2008).
Cancer Research
Quinazoline derivatives have also shown promise in cancer research, where their cytotoxic effects against various cancer cell lines have been evaluated. Novel quinazolinone derivatives, through synthesis and primary cytotoxicity evaluations, have emerged as potential anticancer agents. This demonstrates the compound's potential in contributing to the development of new cancer therapies by targeting specific cellular pathways or inducing cytotoxicity in cancer cells (Poorirani et al., 2018).
Chemical Synthesis and Mechanistic Insights
The compound and its analogs have been a subject of study in the context of understanding the mechanisms of light-induced cycloadditions, which are pivotal in green chemistry. Investigations into the microscopic mechanisms of related light-induced reactions offer insights into more efficient and environmentally friendly synthetic routes for complex quinazoline derivatives (He et al., 2021).
Development of Selective Agonists
Research into the development of selective agonists for specific receptors has also involved quinazoline derivatives. These studies provide foundational knowledge for the development of drugs with targeted therapeutic effects, minimizing side effects associated with broader activity spectra. This highlights the compound's relevance in the pharmaceutical sciences, particularly in drug design and pharmacology (Mukhopadhyay et al., 2016).
Propiedades
IUPAC Name |
3-cyclopropyl-1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c21-13-5-3-4-12(10-13)18-22-17(28-23-18)11-24-16-7-2-1-6-15(16)19(26)25(20(24)27)14-8-9-14/h1-7,10,14H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYAPEPZTPJQQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2372479.png)
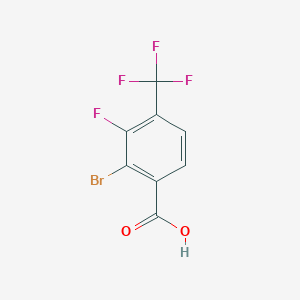
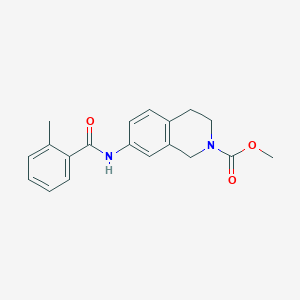
![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)
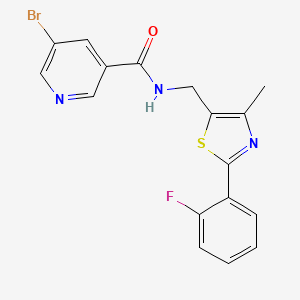
![N-[2-(3-Hydroxyoxan-3-yl)ethyl]but-2-ynamide](/img/structure/B2372485.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)
